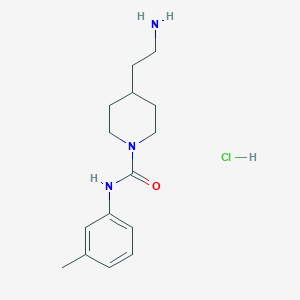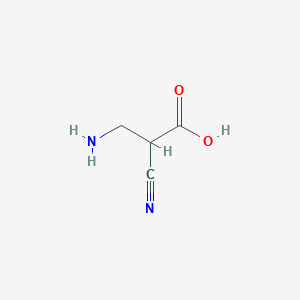
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride
Overview
Description
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H24ClN3O and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
CGRP Receptor Antagonism
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride has been studied for its role as a calcitonin gene-related peptide (CGRP) receptor antagonist. This involves a complex synthesis process, highlighting its potential in developing treatments for conditions influenced by CGRP receptors (Cann et al., 2012).
HIV-1 Inhibition
Research has identified derivatives of piperidine-4-carboxamide, structurally similar to the compound , as potent inhibitors of HIV-1. These derivatives exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, indicating potential applications in HIV-1 treatment (Imamura et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of piperidine-1-carboxamide hydrochloride have been evaluated as potential antipsychotic agents. This research investigates the compound’s affinity for various receptors, including dopamine and serotonin receptors, demonstrating its potential in antipsychotic medication development (Norman et al., 1996).
Neuropathic Pain Management
Studies on a series of transient receptor potential vanilloid type 1 (TRPV1) antagonists, including derivatives of piperidine-1-carboxamide hydrochloride, have shown significant effects on neuropathic pain. This suggests the compound's potential utility in pain management (Oka et al., 2018).
Acetylcholinesterase Inhibition
Some derivatives of piperidine have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This is significant in the context of potential treatments for diseases like Alzheimer's, where AChE inhibitors play a crucial role (Sugimoto et al., 1990).
Anti-Angiogenic and DNA Cleavage Activities
Derivatives of piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential application as anticancer agents (Kambappa et al., 2017).
Properties
IUPAC Name |
4-(2-aminoethyl)-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-12-3-2-4-14(11-12)17-15(19)18-9-6-13(5-8-16)7-10-18;/h2-4,11,13H,5-10,16H2,1H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEJXAGLRDGXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)






